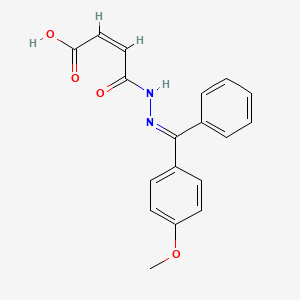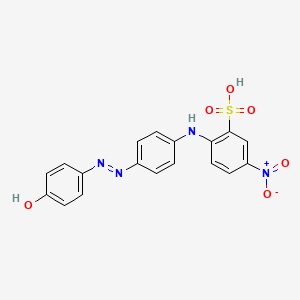
Bis(tert-butyl) 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(tert-butyl) 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(tert-butyl) 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the tert-butyl and butyl groups. Common synthetic routes include:
Condensation reactions: These reactions involve the combination of pyridine derivatives with appropriate reagents to introduce the desired substituents.
Reduction reactions: These reactions are used to reduce specific functional groups within the molecule to achieve the desired structure.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Bis(tert-butyl) 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Chemistry: In chemistry, Bis(tert-butyl) 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and as a probe for biological assays.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism by which Bis(tert-butyl) 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes.
類似化合物との比較
Bis(t-butylamino)silane: This compound is used in thin film deposition and shares structural similarities with Bis(tert-butyl) 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.
BTTES: A water-soluble ligand used in copper-catalyzed azide-alkyne cycloaddition reactions, similar in its application in chemical biology experiments.
Uniqueness: this compound stands out due to its unique combination of functional groups and its potential applications across various fields. Its complex structure and reactivity make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
93942-44-0 |
|---|---|
分子式 |
C21H35NO4 |
分子量 |
365.5 g/mol |
IUPAC名 |
ditert-butyl 4-butyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H35NO4/c1-10-11-12-15-16(18(23)25-20(4,5)6)13(2)22-14(3)17(15)19(24)26-21(7,8)9/h15,22H,10-12H2,1-9H3 |
InChIキー |
GFCVFEWESRMWMF-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C(=C(NC(=C1C(=O)OC(C)(C)C)C)C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline](/img/structure/B15180070.png)



